molecular formula C8H7F3O B13558740 1-(2,3,4-Trifluorophenyl)ethan-1-ol

1-(2,3,4-Trifluorophenyl)ethan-1-ol

Cat. No.: B13558740
M. Wt: 176.14 g/mol
InChI Key: ILJQOYFGFVFJSO-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol that serves as a versatile intermediate in organic synthesis and research applications. Compounds featuring a trifluorophenyl moiety, such as this one, are of significant interest in the development of active ingredients, particularly in the agrochemical sector. For instance, specific pyrazole carboxamide compounds containing a trifluoromethylpyrazole group and a halogenated phenyl group have been identified as novel fungicides with excellent activity against phytopathogenic microorganisms . The presence of multiple fluorine atoms on the aromatic ring can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity, making this compound a valuable scaffold for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry . As a secondary alcohol, it can undergo further chemical transformations, including oxidation to the corresponding ketone, 1-(2,3,4-Trifluorophenyl)ethanone, which is a known chemical entity . This ketone is a solid with a boiling point of approximately 202.5°C at 760 mmHg and a molecular formula of C8H5F3O . Researchers can leverage this compound to explore new chemical spaces in their quest to develop novel bioactive molecules. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3

InChI Key

ILJQOYFGFVFJSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)O

Origin of Product

United States

Synthetic Methodologies for 1 2,3,4 Trifluorophenyl Ethan 1 Ol and Its Stereoisomers

Regioselective and Chemoselective Approaches to the Carbinol Moiety

These methods focus on the formation of the carbon-carbon or carbon-hydrogen bond at the carbonyl group to create the secondary alcohol, typically resulting in a racemic product.

A primary and fundamental route to 1-(2,3,4-trifluorophenyl)ethan-1-ol (B6147379) involves the nucleophilic addition of a methyl group to the carbonyl carbon of 2,3,4-trifluorobenzaldehyde. sigmaaldrich.comtcichemicals.com This is a classic C-C bond-forming reaction in organic synthesis.

Organometallic reagents such as methylmagnesium halides (Grignard reagents) or methyllithium (B1224462) (an organolithium reagent) serve as potent sources of a nucleophilic methyl anion. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the attack of the methyl group on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.commasterorganicchemistry.com This addition breaks the carbonyl π-bond, forming a magnesium or lithium alkoxide intermediate. A subsequent acidic workup step protonates the alkoxide to yield the final secondary alcohol product, this compound. masterorganicchemistry.com The presence of the electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

An alternative strategy to synthesize the target carbinol is through the reduction of the corresponding ketone, 2,3,4-trifluoroacetophenone. bldpharm.com In this approach, a nucleophilic hydride reagent is added to the ketone's carbonyl group. This reaction is a standard method for preparing secondary alcohols from ketones.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction proceeds via the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2,3,4-trifluoroacetophenone. This forms an intermediate alkoxide, which is then protonated during workup to give racemic this compound. The increased electrophilicity of the ketone due to the fluorine substituents generally leads to efficient reduction. nih.gov

Enantioselective Synthesis Strategies

For applications requiring optically pure enantiomers, such as in the pharmaceutical industry, enantioselective methods are paramount. These strategies aim to produce one stereoisomer in significant excess over the other.

The most common enantioselective approach is the asymmetric reduction of the prochiral ketone, 2,3,4-trifluoroacetophenone. This can be achieved through chemical catalysis or biocatalysis.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation are powerful techniques for producing chiral alcohols from ketones with high enantioselectivity. These processes utilize a transition metal catalyst, often based on ruthenium or rhodium, complexed with a chiral ligand. google.com The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen transfer to one face of the ketone, leading to the preferential formation of either the (R)- or (S)-alcohol.

For instance, studies on similar substrates like 2,2,2-trifluoroacetophenone (B138007) have demonstrated successful asymmetric transfer hydrogenation using chiral ruthenium complexes, achieving high yields and excellent enantiomeric excess (ee). The choice of the chiral ligand is critical for achieving high stereoselectivity.

Ketone SubstrateCatalyst SystemChiral LigandProductEnantiomeric Excess (ee)Reference
2,2,2-TrifluoroacetophenoneRu complexChiral Diamine/Amino Alcohol Ligand(R)-α-(Trifluoromethyl)benzyl alcohol94%
General Ketones (Ar-CO-R)Transition MetalChiral Phosphine (B1218219) Ligands (e.g., BINAP)Chiral AlcoholsHigh google.com

This table presents data for structurally related ketones to illustrate the applicability of the methodology.

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral alcohols. Enzymes, particularly ketoreductases (KREDs) and certain alcohol dehydrogenases (ADHs), are highly efficient at reducing ketones to a single enantiomer of the corresponding alcohol. researchgate.net These enzymes operate under mild conditions and often exhibit near-perfect stereoselectivity (>99% ee). nih.gov

The enzymatic reduction requires a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. In practice, a whole-cell system or an isolated enzyme is used along with a co-substrate, such as glucose or isopropanol, to regenerate the expensive cofactor in situ. nih.govrsc.org While lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis, ketoreductases and alcohol dehydrogenases are employed for the direct asymmetric reduction of the ketone precursor. d-nb.infonih.govmdpi.com

Ketone SubstrateEnzyme/BiocatalystProductEnantiomeric Excess (ee)YieldReference
3,5-bis(Trifluoromethyl) acetophenoneLeifsonia xyli HS0904 (whole cells)(1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol99.4%62% nih.gov
3,5-bis(Trifluoromethyl) acetophenoneAlcohol Dehydrogenase (Rhodococcus erythropolis)(S)-3,5-bistrifluoromethylphenyl ethanol>99.9%>98% conversion researchgate.net
Ethyl 2′-ketopantothenateEngineered Ketoreductase (KRED)Ethyl (R)-pantothenate>99%86% rsc.org

This table includes data for analogous fluorinated and other ketones, demonstrating the potential of biocatalytic reduction for producing chiral this compound.

Asymmetric Reduction of 2,3,4-Trifluoroacetophenone

Chiral Auxiliary-Mediated Stereoselective Reduction

The stereoselective reduction of the corresponding prochiral ketone, 2',3',4'-trifluoroacetophenone, can be achieved with high diastereoselectivity through the use of chiral auxiliaries. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the approach of a reducing agent to one of the two prochiral faces of the ketone.

One common approach involves the use of chiral auxiliaries derived from amino alcohols, such as cis-1-arylsulfonamido-2-indanols. nih.gov These auxiliaries can be attached to the keto group to form a chiral intermediate. Subsequent reduction with a hydride source, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), proceeds with a high degree of stereocontrol, leading to the formation of one diastereomer of the corresponding alcohol in excess. The chiral auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched this compound and the recovered auxiliary can be reused. nih.gov The efficiency of this method is highly dependent on the structure of the chiral auxiliary and the reaction conditions.

Another strategy employs chiral 1,3-dioxolanes derived from chiral diols. For instance, acetals formed from (2S,3S)-1,1,1-trifluorobutane-2,3-diol can undergo regioselective ring-opening reactions. thieme-connect.de This approach, while not a direct reduction of the ketone, provides access to chiral alcohols with high enantiomeric excess after removal of the auxiliary. thieme-connect.de

Dynamic Kinetic Resolution in Secondary Alcohol Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure secondary alcohols, including this compound, from their racemic mixtures. wikipedia.orgmdpi.com This method combines the enantioselective transformation of one enantiomer with the in situ racemization of the other, allowing for a theoretical maximum yield of 100% of the desired enantiomer. mdpi.comnih.gov

DKR typically involves a dual catalytic system: an enzyme, often a lipase (B570770), for the kinetic resolution, and a metal complex for the racemization of the slower-reacting enantiomer. mdpi.comscispace.com Lipases, such as those from Candida antarctica (CALB), are widely used to catalyze the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted. mdpi.comnih.gov

The racemization of the unreacted alcohol enantiomer is crucial for the efficiency of the DKR process. Various metal catalysts, including ruthenium and iron complexes, have been shown to be effective for this purpose. scispace.comresearchgate.net For example, an air- and moisture-stable iron catalyst has been successfully employed in combination with a lipase for the DKR of a range of secondary alcohols, affording enantiomerically pure products in good to high yields. scispace.com The choice of solvent can also play a significant role; ionic liquids, for instance, have been shown to enhance the activity of ruthenium racemization catalysts at room temperature. researchgate.net

Recent advancements have focused on developing bienzymatic DKR processes in aqueous solutions, eliminating the need for organic solvents and metal catalysts. nih.gov This approach utilizes an alcohol dehydrogenase for the racemization step and an acyltransferase for the enantioselective acylation. nih.gov

Table 1: Comparison of DKR Methodologies for Secondary Alcohols

DKR MethodRacemization CatalystResolution CatalystSolventKey Advantages
ChemoenzymaticRuthenium or Iron complexes scispace.comresearchgate.netLipase (e.g., CALB) scispace.comnih.govOrganic solvents, Ionic liquids researchgate.netHigh yields and enantioselectivities for a broad range of substrates. scispace.com
Zeolite-mediatedZeolite beta with Zr or Al nih.govImmobilized Lipase nih.govToluene nih.govAvoids heavy metal catalysts, but may require higher temperatures. nih.gov
BienzymaticAlcohol Dehydrogenase nih.govAcyltransferase nih.govAqueous buffer nih.govEnvironmentally friendly, avoids organic solvents and metal catalysts. nih.gov

Enantioselective Reactions Involving Halogenated Phenols as Precursors

While not a direct synthesis of this compound, enantioselective reactions involving halogenated phenols as precursors represent a relevant synthetic strategy for creating chiral molecules. These methods can be adapted to produce precursors for the target compound. For instance, the regio- and enantioselective o-allylation of phenols, catalyzed by a planar-chiral cyclopentadienyl (B1206354) ruthenium complex, provides a route to chiral allyl-substituted phenols. nih.gov These intermediates can then be further elaborated to the desired chiral alcohol.

Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for obtaining optically pure material.

Chemical Resolution via Diastereomeric Salt Formation and Separation

A classical and widely used method for resolving racemic alcohols is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. advanceseng.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org

For the resolution of this compound, a chiral acid like (R)- or (S)-mandelic acid or tartaric acid can be used as the resolving agent. wikipedia.orgmdpi.com The choice of solvent is crucial for achieving efficient separation, as it influences the solubility of the diastereomeric salts. advanceseng.com After separation, the desired enantiomer of the alcohol can be recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org A significant advantage of this method is its scalability, making it suitable for industrial applications. researchgate.net

Enzymatic Kinetic Resolution (EKR) Techniques

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to chemical resolution. wikipedia.org This method utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. mdpi.com

In the case of this compound, a lipase such as Candida antarctica lipase B (CALB) can be employed to acylate one of the enantiomers in the presence of an acyl donor like vinyl acetate. The resulting ester and the unreacted alcohol enantiomer can then be separated by chromatography. The enantiomeric excess of both the product and the remaining substrate is dependent on the enzyme's selectivity (E-value) and the reaction conversion. nih.gov

A challenge in some enzymatic resolutions is product inhibition, where the product of the reaction slows down the enzyme's activity. nih.gov This can be overcome by techniques such as continuous product extraction. nih.gov

Table 2: Comparison of Resolution Techniques for Racemic Alcohols

Resolution TechniquePrincipleKey Reagents/CatalystsSeparation MethodKey Advantages
Chemical Resolution Formation of diastereomeric salts with different solubilities. wikipedia.orgresearchgate.netChiral resolving agents (e.g., mandelic acid, tartaric acid). wikipedia.orgmdpi.comFractional crystallization. wikipedia.orgScalable and robust. researchgate.net
Enzymatic Kinetic Resolution (EKR) Enantioselective enzymatic transformation of one enantiomer. wikipedia.orgmdpi.comEnzymes (e.g., Lipases). mdpi.comChromatography.High selectivity, mild reaction conditions.

Derivatization and Functionalization of this compound

The hydroxyl group of this compound serves as a versatile handle for further chemical modifications. Standard derivatization reactions for alcohols can be applied to this compound to introduce a variety of functional groups.

Common derivatizations include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides in the presence of a catalyst to form the corresponding esters.

Etherification: Reaction with alkyl halides or sulfonates under basic conditions (Williamson ether synthesis) to yield ethers.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2',3',4'-trifluoroacetophenone, using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction.

These derivatization reactions expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Stereospecific Transformations of the Hydroxyl Group

The hydroxyl group of secondary alcohols like this compound can be stereospecifically transformed into various other functional groups. A prominent method for achieving this with inversion of stereochemistry is the Mitsunobu reaction. chem-station.comorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of an alcohol to an ester, ether, or other functionalities using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds via the formation of an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. A nucleophile can then displace this group in an Sₙ2 reaction, resulting in a clean inversion of the stereocenter. organic-chemistry.orgwikipedia.org The choice of nucleophile is broad, encompassing carboxylic acids, phenols, imides, and other acidic compounds (pKa < 13). chem-station.comorganic-chemistry.org

For instance, the reaction of a secondary alcohol with benzoic acid under Mitsunobu conditions yields the corresponding benzoate (B1203000) ester with inverted stereochemistry. chem-station.com This ester can then be hydrolyzed to afford the inverted alcohol, providing a two-step method for the stereoinversion of secondary alcohols. chem-station.com

Reaction Reagents Product Key Feature
EsterificationR-OH, R'COOH, PPh₃, DEADR-O-C(=O)R'Inversion of stereochemistry at the carbinol center.
EtherificationR-OH, R'OH (phenolic), PPh₃, DEADR-O-R'Formation of an ether with inverted stereochemistry.
Azide (B81097) FormationR-OH, HN₃, PPh₃, DEADR-N₃Introduction of an azide group with inversion, which can be further reduced to an amine.

Table 1: Representative Stereospecific Transformations of a Secondary Alcohol via the Mitsunobu Reaction.

The efficiency of the Mitsunobu reaction can be influenced by the steric hindrance around the alcohol and the acidity of the nucleophile. wikipedia.org For less acidic nucleophiles, alternative reagents and conditions have been developed. organic-chemistry.org

Functional Group Interconversions on the Trifluorophenyl Ring

The 2,3,4-trifluorophenyl group of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The presence of multiple electron-withdrawing fluorine atoms activates the aromatic ring towards attack by nucleophiles. nih.govmdpi.com In polyfluoroarenes, the substitution pattern is governed by the electron density at the different carbon atoms of the ring and steric factors. mdpi.com

Generally, nucleophilic attack is favored at positions para or ortho to an activating group. In the case of 1,2,4-trifluorobenzene, a related structure, nucleophilic substitution often occurs at the 4-position. For the 2,3,4-trifluorophenyl moiety, the fluorine atom at the 4-position is expected to be the most susceptible to displacement by a nucleophile due to the combined electron-withdrawing effects of the adjacent fluorine atoms.

Common nucleophiles used in SₙAr reactions on polyfluoroaromatics include alkoxides, thiolates, and amines. mdpi.com These reactions typically proceed under relatively mild conditions, often in the presence of a base in a polar aprotic solvent. mdpi.com

Nucleophile Reagent Example Potential Product Reaction Type
AlkoxideSodium methoxide (B1231860) (NaOMe)1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-olSₙAr
ThiolateSodium thiophenoxide (NaSPh)1-(2,3-Difluoro-4-(phenylthio)phenyl)ethan-1-olSₙAr
AminePyrrolidine1-(2,3-Difluoro-4-(pyrrolidin-1-yl)phenyl)ethan-1-olSₙAr

Table 2: Potential Functional Group Interconversions on the Trifluorophenyl Ring via SₙAr.

It is important to note that electrophilic aromatic substitution on a trifluoromethyl-substituted benzene (B151609) ring is generally difficult due to the strong deactivating nature of the CF₃ group, which directs incoming electrophiles to the meta position. youtube.com While not a direct interconversion of the fluorine atoms, this highlights the altered reactivity of the fluorinated aromatic ring. The fluorine atoms themselves are generally inert to electrophilic attack.

Stereochemical Characterization and Absolute Configuration Elucidation

Advanced Spectroscopic Methods for Configurational Assignment

Spectroscopic methods offer a powerful, non-destructive (or minimally destructive) means of determining absolute configuration by analyzing the differential interaction of chiral molecules with polarized light or by definitively mapping the three-dimensional arrangement of atoms within a crystal lattice.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are crucial for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions, while ECD measures this difference in the ultraviolet-visible region, corresponding to electronic transitions. nih.govmdpi.com

The process involves measuring the experimental VCD and ECD spectra of an enantiomerically enriched sample of 1-(2,3,4-Trifluorophenyl)ethan-1-ol (B6147379). Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical spectra for one of the enantiomers (e.g., the R-enantiomer). nih.gov The absolute configuration of the experimental sample is then assigned by comparing the experimental spectrum with the calculated one. A good match between the experimental and calculated spectra for the R-enantiomer confirms that the sample has the R-configuration.

The sensitivity of ECD spectra to molecular conformation is a critical factor. mdpi.com For flexible molecules like this compound, computational modeling must account for all stable conformers and their respective populations to generate an accurate, Boltzmann-averaged theoretical spectrum. nih.gov The substitution pattern on the phenyl ring, such as the three fluorine atoms in this case, significantly influences the electronic transitions and, consequently, the ECD spectrum, making the comparison between theoretical and experimental data a reliable, albeit complex, method for configurational assignment. nih.gov Similarly, VCD is highly sensitive to the three-dimensional structure and can provide a detailed fingerprint for comparison with theoretical models. researchgate.netrsc.org

Table 1: Principles of VCD/ECD for Absolute Configuration Assignment

StepActionRationale
1. Experimental Measurement Record the VCD and ECD spectra of an enantiomerically pure or enriched sample.To obtain the chiroptical fingerprint of the unknown stereoisomer.
2. Computational Modeling Calculate the theoretical VCD and ECD spectra for one enantiomer (e.g., R) using quantum chemistry methods (DFT). This includes conformational search and Boltzmann averaging.To generate a predicted spectrum for a known absolute configuration.
3. Spectral Comparison Compare the sign and shape of the experimental spectra with the calculated spectra.A direct match confirms the absolute configuration of the sample. A mirror-image match indicates the opposite configuration.

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides an unambiguous three-dimensional map of the atomic positions in the crystal lattice. For liquid compounds like this compound or those that are difficult to crystallize directly, the formation of a crystalline derivative is a common strategy.

The process involves reacting the alcohol with a chiral or achiral derivatizing agent to produce a solid, crystalline ester or other derivative. For determining absolute configuration, derivatization with an agent of known absolute stereochemistry is not strictly necessary if the crystal contains a heavy atom, allowing for the use of anomalous dispersion effects to assign the absolute structure. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently determine the absolute configuration of the crystallized molecule. nih.gov

Alternatively, co-crystallization with a suitable host molecule can be employed. nih.gov For instance, mixing a liquid analyte with a host compound can lead to the formation of co-crystals that are amenable to X-ray diffraction analysis, revealing the structure and absolute configuration of the guest molecule. nih.gov

Table 2: X-ray Crystallography Workflow for Absolute Configuration

StepDescriptionKey Outcome
1. Derivatization/Co-crystallization React this compound to form a solid derivative or co-crystallize it with a host molecule.A high-quality single crystal suitable for diffraction.
2. X-ray Diffraction Mount the crystal and collect diffraction data using an X-ray diffractometer.A dataset of diffraction intensities and positions.
3. Structure Solution & Refinement Process the data to solve the crystal structure and refine the atomic positions.A 3D model of the molecule's arrangement in the crystal.
4. Absolute Configuration Assignment Analyze anomalous dispersion effects, typically by calculating the Flack parameter.An unambiguous assignment of the absolute stereochemistry (R or S). A Flack parameter close to 0 indicates the correct assignment.

Chemical Correlation Methods for Absolute Configuration

Chemical correlation methods involve converting the molecule of unknown stereochemistry into a new compound through a reaction that does not affect the stereocenter. The configuration of the new compound is then determined, or the process of the reaction itself reveals the configuration of the starting material.

The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and amines. umn.edunih.govspringernature.com The method involves the esterification of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org This creates a pair of diastereomeric esters.

The theoretical basis of the method relies on the predictable anisotropic effect of the phenyl ring of the MTPA moiety on the proton chemical shifts of the substrate in the two diastereomers. umn.edu In the most stable conformation, the C=O, Cα-CF3, and Cα-OMe groups of the Mosher ester lie in a plane. The protons of the substrate that are shielded by the MTPA's phenyl ring in one diastereomer will be deshielded in the other.

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter, the absolute configuration can be deduced. A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values for those on the other side allows for the assignment of the absolute configuration. nih.govspringernature.com

Table 3: Application of Modified Mosher's Method

StepProcedureAnalysis
1. Esterification React the enantiomerically enriched this compound in two separate reactions with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.Formation of two diastereomeric Mosher esters.
2. Purification Purify each diastereomeric ester.To ensure accurate NMR analysis.
3. NMR Analysis Acquire the ¹H NMR spectrum for each diastereomer and assign the proton signals.Obtain precise chemical shift (δ) values for all protons.
4. Calculation & Assignment Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on both sides of the carbinol center.The distribution of positive and negative Δδ values reveals the absolute configuration based on the established conformational model.

The Competing Enantioselective Conversion (CEC) method is a rapid and material-sparing technique for assigning the absolute configuration of chiral alcohols. escholarship.orguci.edu The method involves running two parallel reactions where the enantioenriched alcohol is subjected to a kinetic resolution using the two enantiomers of a chiral catalyst. escholarship.orgresearchgate.net

For a secondary alcohol like this compound, a chiral acyl-transfer catalyst, such as homobenzotetramisole (HBTM), is used. escholarship.org One reaction uses (R)-HBTM and the other uses (S)-HBTM. Due to the stereochemical matching between the substrate and the catalyst, one reaction will proceed faster than the other. By determining which catalyst enantiomer leads to a higher conversion (the "matched" pair) within a fixed time, the absolute configuration of the alcohol can be assigned based on an established mnemonic. escholarship.orguci.edu The reaction progress can be monitored by various means, including NMR spectroscopy or even thin-layer chromatography (TLC), making it a versatile method. escholarship.orgresearchgate.net

Table 4: Competing Enantioselective Conversion (CEC) Protocol

StepProcedureOutcome
1. Parallel Reactions Set up two identical acylation reactions of this compound, one catalyzed by (R)-HBTM and the other by (S)-HBTM.Two reactions proceed at different rates.
2. Quenching Stop both reactions simultaneously after a set period (e.g., 1 hour), ensuring the conversion is below 70% to maintain selectivity. nsf.govThe reactions are halted at a point where the difference in conversion is significant.
3. Conversion Analysis Measure the extent of conversion in each reaction using ¹H NMR, GC, or TLC.Identification of the faster reaction (the matched pair).
4. Configuration Assignment Apply the established mnemonic for the HBTM catalyst system to the result.The absolute configuration of the starting alcohol is determined.

Determining the enantiomeric excess (e.e.) is often a prerequisite or a complementary analysis to the assignment of absolute configuration. This is commonly achieved by derivatizing the analyte with a chiral auxiliary to convert the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which are indistinguishable in an achiral environment, diastereomers have different physical properties and can be distinguished by standard analytical techniques like NMR spectroscopy or chromatography. umn.edu

For this compound, reacting the racemic or enantioenriched sample with a single enantiomer of a chiral derivatizing agent (e.g., (R)-MTPA-Cl) produces two diastereomeric esters. umn.edu In the ¹H or ¹⁹F NMR spectrum, distinct signals will appear for each diastereomer. The relative integration of these signals provides a direct and accurate measure of the enantiomeric excess of the original alcohol sample. This principle is fundamental to the Mosher's method analysis but is also applied more broadly for e.e. determination using a variety of chiral auxiliaries. nih.gov

Enantiomeric Purity and Stereochemical Stability Analysis

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation and quantification of the enantiomers of this compound. The successful resolution of these enantiomers is highly dependent on the selection of a suitable chiral stationary phase (CSP) and the optimization of mobile phase conditions. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including substituted 1-phenylethanol (B42297) derivatives.

The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer. The trifluorinated phenyl ring and the hydroxyl group of the analyte are key interaction sites. The specific substitution pattern on the phenyl ring can significantly influence the retention and selectivity. For fluorinated phenyl derivatives, the unique electronic properties imparted by the fluorine atoms can lead to distinct chromatographic behavior compared to non-fluorinated analogues.

While specific HPLC methods for the enantiomeric separation of this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar fluorinated 1-phenylethanol derivatives provide a strong basis for method development. The following table outlines typical starting conditions for the chiral HPLC analysis of such compounds, which would be applicable for the analysis of this compound.

Table 1: Illustrative Chiral HPLC Methodologies for Fluorinated 1-Phenylethanol Analogues

Parameter Condition A Condition B Condition C
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) Amylose tris(3,5-dimethylphenylcarbamate) Cellulose tris(4-methylbenzoate)
Column Dimensions 250 x 4.6 mm, 5 µm 250 x 4.6 mm, 5 µm 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) n-Hexane/Ethanol (80:20, v/v) Methanol (B129727)/Water (60:40, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min
Detection UV at 254 nm UV at 260 nm UV at 254 nm

| Temperature | 25 °C | 30 °C | 20 °C |

This table presents hypothetical yet representative HPLC conditions based on methods for structurally related fluorinated aromatic alcohols. The optimal conditions for this compound would require experimental verification and optimization.

The stereochemical stability of this compound is a crucial factor, as racemization can lead to a loss of enantiomeric purity over time, particularly under certain chemical conditions or elevated temperatures. The racemization of secondary benzylic alcohols, such as 1-phenylethanol and its derivatives, has been a subject of considerable study.

The primary mechanism for the racemization of benzylic alcohols typically involves the formation of a planar, achiral carbocation intermediate. This process is often catalyzed by acids or, in some cases, can be promoted by heat. The presence of electron-withdrawing groups, such as fluorine atoms on the phenyl ring, can influence the stability of this carbocation and, consequently, the rate of racemization. While fluorine is highly electronegative, its effect on carbocation stability can be complex, involving both inductive and resonance effects.

Table 2: Factors Influencing Racemization Kinetics of Substituted 1-Phenylethanol Derivatives

Factor Influence on Racemization Rate Rationale
Acid Catalyst Increases Protonation of the hydroxyl group facilitates its departure as a water molecule, promoting carbocation formation.
Temperature Increases Provides the necessary activation energy for the C-O bond cleavage and formation of the carbocation intermediate.
Solvent Polarity Generally Increases Polar solvents can stabilize the charged carbocation intermediate, thereby lowering the activation energy for its formation.

| Electron-Withdrawing Substituents | Can Decrease or Increase | The net effect depends on the balance between destabilizing inductive effects and potential stabilizing resonance effects on the carbocation. For multiple fluorine substituents, a destabilizing effect on the carbocation is generally expected, which would decrease the rate of racemization compared to the unsubstituted analogue. |

This table summarizes general trends observed for the racemization of benzylic alcohols. The specific kinetic parameters for this compound would need to be determined experimentally.

The investigation of racemization kinetics often involves monitoring the change in enantiomeric excess over time under controlled conditions using chiral HPLC. The data can then be fitted to kinetic models to determine the rate constant and activation energy for the racemization process. Such studies are essential for defining the shelf-life and handling conditions for enantiomerically pure samples of this compound.

Theoretical and Computational Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For 1-(2,3,4-Trifluorophenyl)ethan-1-ol (B6147379), these studies illuminate the influence of the trifluorinated phenyl ring on the electronic environment of the chiral ethan-1-ol side chain.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By solving approximations of the Schrödinger equation, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), can accurately determine key structural parameters. This optimization process minimizes the total electronic energy of the molecule to find the most favorable bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, DFT calculations would reveal the precise spatial relationship between the trifluorophenyl ring and the hydroxyethyl (B10761427) group. The electron-withdrawing nature of the three fluorine atoms is expected to subtly shorten the C-F bonds and the adjacent C-C bonds within the aromatic ring due to inductive effects. The geometry of the chiral center, including the C-O and C-H bond lengths, is also defined. The results of such calculations are typically presented in a detailed table of geometric parameters.

Interactive Table: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

Below is a representative table of the kind of data generated from a DFT geometry optimization. Note: These are illustrative values based on standard bond lengths and angles; actual calculated values may vary.

ParameterAtoms InvolvedBond Length (Å) / Angle (°)
Bond LengthC(aromatic)-F~1.35
Bond LengthC(aromatic)-C(aromatic)~1.39
Bond LengthC(aromatic)-C(chiral)~1.51
Bond LengthC(chiral)-O~1.43
Bond LengthO-H~0.96
Bond AngleC-C-F~119-121
Bond AngleC-C(chiral)-O~109.5
Dihedral AngleC(aromatic)-C(aromatic)-C(chiral)-OVariable (defines rotamers)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.

In this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated phenylethanol. This effect is primarily due to the strong inductive pull of fluorine, which stabilizes the electron density across the molecule. FMO analysis would map the distribution of these orbitals, showing that the HOMO is likely centered on the oxygen atom of the hydroxyl group and the π-system of the phenyl ring, while the LUMO would be predominantly located over the antibonding orbitals of the aromatic ring.

Interactive Table: Representative FMO Properties for this compound

This table illustrates the typical output of an FMO analysis.

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to 0.0
HOMO-LUMO GapELUMO - EHOMO~6.5 to 7.0

Electrostatic Potential Surface (MESP) Analysis of Fluorine Effects

The Molecular Electrostatic Potential Surface (MESP) provides a visual map of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at a given point on the electron density surface. This surface is color-coded to indicate different regions of charge: red signifies areas of high electron density and negative potential (attractive to electrophiles), while blue indicates areas of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MESP analysis would clearly show the strong electronegative character of the fluorine atoms and the oxygen atom of the hydroxyl group, which would appear as intense red regions. These are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a distinct blue region, highlighting its positive potential and its role as a hydrogen bond donor. The hydrogen atoms on the phenyl ring would also show a lesser degree of positive potential. The MESP visually confirms the powerful influence of the fluorine substituents on the molecule's electronic landscape.

Conformational Analysis and Intramolecular Interactions

Potential Energy Surface Mapping for Rotamers and Diastereomers

Conformational analysis of this compound involves mapping its potential energy surface (PES). This is achieved by systematically rotating the dihedral angle of the C(aromatic)–C(chiral) bond and calculating the molecule's total energy at each step. The resulting plot of energy versus dihedral angle reveals energy minima, which correspond to stable, staggered conformations (rotamers), and energy maxima, which represent unstable, eclipsed conformations.

As this compound is a chiral molecule, it exists as a pair of enantiomers (R and S). When considering its interactions or synthesis, diastereomeric forms can also be relevant. The PES scan helps identify the most energetically favorable rotamer, which is the conformation the molecule is most likely to adopt. The stability of these rotamers is determined by a balance of steric hindrance between the methyl group, the hydroxyl group, and the bulky, ortho-substituted phenyl ring, as well as subtler non-covalent interactions.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Beyond steric effects, the conformations of this compound are significantly influenced by intramolecular non-covalent interactions. The most prominent of these is the potential for an intramolecular hydrogen bond. This can occur between the hydrogen atom of the hydroxyl group (a hydrogen bond donor) and the ortho-fluorine atom at the C2 position of the phenyl ring (a hydrogen bond acceptor).

Interactive Table: Potential Intramolecular Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorEffect on Stability
Hydrogen BondO-HF (at C2)High stabilization; locks conformation
Dipole-DipoleC-F dipolesC-O dipoleModerate influence on orientation
Weak van der WaalsC-HFMinor contribution to stability

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. For complex molecules such as this compound, theoretical investigations provide insights that are often difficult to obtain through experimental means alone. Methods like Density Functional Theory (DFT) allow for the detailed study of reaction pathways, intermediates, and transition states, making the analysis of complex kinetics more feasible. montclair.edu

The elucidation of a reaction mechanism involves identifying all elementary steps, including transient intermediates and the high-energy transition states that connect them. Computational modeling is a powerful method for mapping the potential energy surface of a reaction, allowing for the precise characterization of these species.

Transition State (TS) Modeling: The transition state represents the highest energy point along the lowest energy path from reactants to products. Locating this first-order saddle point on the potential energy surface is a primary goal of computational reaction mechanism studies. For reactions involving fluorinated compounds, computational analysis can identify the geometry, energy, and vibrational frequencies of the transition state. For example, in studies of other reactions, DFT calculations have been used to determine the energy barrier of limiting steps. In one proposed ionic mechanism for the Thorpe reaction, the formation of a key transition state (TS3) was found to have an energy barrier of 33.2 kcal/mol, identifying it as the rate-limiting step. mdpi.com This type of analysis is crucial for understanding reaction rates and for designing catalysts or reaction conditions that can lower this energy barrier.

Reaction Coordinate Analysis: A reaction coordinate diagram plots the energy of the system against the progression of the reaction, providing a visual representation of the entire pathway. This analysis connects reactants, intermediates, transition states, and products, detailing the energy changes at each step. By calculating the intrinsic reaction coordinate (IRC), chemists can confirm that a modeled transition state correctly connects the intended reactant and product. Such analyses have been applied to various complex reactions, including the synthesis of active pharmaceutical ingredients, providing detailed mechanistic explanations for observed experimental outcomes. rsc.org For a hypothetical reaction involving this compound, this analysis would reveal the concerted or stepwise nature of the mechanism and the relative stability of any intermediates.

Computational TaskObjectiveExample Application
Geometry Optimization Find the lowest energy structure of reactants, products, and intermediates.Determining the stable conformation of this compound.
Transition State Search Locate the saddle point (highest energy structure) on the reaction path.Identifying the transition state for a dehydration or oxidation reaction of the alcohol.
Frequency Calculation Confirm stationary points (minima or transition states) and calculate zero-point vibrational energies.Verifying a located transition state by the presence of a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Map the reaction pathway from the transition state down to the reactants and products.Confirming that a transition state connects the correct reactant and product wells on the potential energy surface. mdpi.com

Many chemical reactions can yield multiple products, and predicting the dominant isomer is a significant challenge. Computational chemistry offers powerful tools to predict both stereoselectivity (the preference for one stereoisomer over another) and regioselectivity (the preference for bond formation at one position over another).

Stereoselectivity: For chiral molecules like this compound, reactions can often produce different enantiomers or diastereomers. The prediction of stereoselectivity involves calculating the transition state energies for the pathways leading to each stereoisomer. The energy difference between these competing transition states can be used to predict the product ratio, as the lower-energy pathway will be kinetically favored. For instance, the highly effective asymmetric synthesis of chiral alcohols is often rationalized by modeling the interaction between the substrate and the chiral catalyst or enzyme to understand the origins of the high enantiomeric excess observed. nih.gov

Regioselectivity: In reactions involving molecules with multiple potential reaction sites, such as the trifluorinated phenyl ring, predicting where a reaction will occur is critical. Computational models can predict regioselectivity by comparing the activation energies for reactions at different sites. For example, in the palladium-catalyzed fluorination of aryl triflates, the formation of regioisomeric fluoride (B91410) products was observed. acs.org Computational studies can probe the mechanisms leading to these different isomers, such as the potential involvement of competing pathways like direct C-F cross-coupling versus the formation of a palladium-aryne intermediate, to explain the observed product distribution. acs.org For this compound, this could be applied to predict the outcome of electrophilic aromatic substitution or other functionalization reactions on the aromatic ring.

Solvent Effects and Solvation Models in Fluorinated Alcohol Reactions

The choice of solvent can dramatically influence the rate, yield, and selectivity of a chemical reaction. This is particularly true for reactions involving polar species or transition states. Fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have gained prominence as unique solvents that can enable challenging transformations, including transition metal-catalyzed C-H functionalization. rsc.org Their strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity create a unique reaction environment. rsc.orgacs.org

Computational solvation models are essential for accurately simulating reactions in solution. These models can be broadly categorized into two types: explicit and implicit. ucsb.eduresearchgate.net

Explicit Solvation Models: These models treat individual solvent molecules as part of the quantum mechanical calculation. A small number of solvent molecules are placed around the solute to model specific interactions, such as hydrogen bonding. ucsb.edu This approach provides a highly detailed picture of the immediate solvation shell but is computationally very expensive, limiting the number of solvent molecules that can be included. researchgate.net

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, creating a reaction field that surrounds the solute. researchgate.net The Polarizable Continuum Model (PCM) is a widely used example. Implicit models are computationally much less demanding than explicit models and are effective at capturing the bulk electrostatic effects of the solvent on the solute. ucsb.eduresearchgate.net They are particularly useful for predicting how a change in solvent polarity will affect reaction rates and equilibria. For example, computational studies on flavonoid derivatives have used implicit models to explore how solvent polarity regulates photo-induced properties and reaction mechanisms. mdpi.com

The impact of solvents on reaction kinetics can be significant, as demonstrated in the thermolysis of certain fluorophenyl-substituted compounds, where reaction rates were observed to be faster in the more polar solvent methanol (B129727) compared to n-hexane. nih.gov Computational models can rationalize these findings by calculating the differential stabilization of the ground state and the transition state by the solvent.

Solvation Model TypeDescriptionAdvantagesDisadvantages
Explicit Individual solvent molecules are included in the quantum calculation. ucsb.eduAccurately models specific solute-solvent interactions (e.g., hydrogen bonds). researchgate.netHigh computational cost; difficult to sample all relevant solvent configurations. researchgate.net
Implicit (Continuum) Solvent is treated as a continuous medium with a dielectric constant. researchgate.netComputationally efficient; good for capturing bulk electrostatic effects. researchgate.netDoes not account for specific, directional interactions like hydrogen bonding.

Reactivity Profile and Mechanistic Pathways

Oxidation and Reduction Chemistry

The carbinol center of 1-(2,3,4-Trifluorophenyl)ethan-1-ol (B6147379) is susceptible to both oxidation and reduction, leading to the formation of a ketone or an alkane, respectively.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, including chromium-based reagents (e.g., PCC, PDC), manganese dioxide, and Swern or Dess-Martin periodinane oxidations. researchgate.netnih.gov The oxidation of this compound would yield 2',3',4'-trifluoroacetophenone.

Stereoselective Oxidation: If starting with a racemic mixture of the alcohol, the oxidation will produce the achiral ketone. However, kinetic resolution of the racemic alcohol can be achieved using stereoselective oxidizing agents or enzymatic methods. rsc.org This would involve the preferential oxidation of one enantiomer, leaving the other enantiomer in excess.

Oxidizing Agent Product General Observations
Pyridinium (B92312) chlorochromate (PCC)2',3',4'-TrifluoroacetophenoneMild oxidant, typically gives high yields for benzylic alcohols.
Manganese dioxide (MnO(_2))2',3',4'-TrifluoroacetophenoneSelective for benzylic and allylic alcohols.
Dess-Martin periodinane2',3',4'-TrifluoroacetophenoneMild conditions, good for sensitive substrates.
Chiral oxidizing agent/catalystEnantioenriched this compound and 2',3',4'-TrifluoroacetophenoneEnables kinetic resolution of the racemic alcohol. rsc.org

The hydroxyl group of this compound can be removed through reductive transformations to yield 1-(2,3,4-trifluorophenyl)ethane. This dehydroxylation can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or halide) followed by reduction, or through direct deoxygenation methods.

One common method for the direct reduction of benzylic alcohols is the use of hydriodic acid (HI) with red phosphorus. rsc.org This method is effective for benzylic alcohols and proceeds via an S(_N)1-like mechanism involving a carbocation intermediate. The electron-withdrawing fluorine atoms would likely slow down this reaction compared to non-fluorinated analogues.

Another approach involves the catalytic hydrogenolysis of the corresponding benzyl (B1604629) halide or tosylate.

Reduction Method Intermediate/Reagent Product
Catalytic HydrogenolysisConversion to tosylate, then H(_2)/Pd-C1-(2,3,4-Trifluorophenyl)ethane
Ionic HydrogenationTriethylsilane and a strong acid (e.g., TFA)1-(2,3,4-Trifluorophenyl)ethane
Hydriodic Acid/Red PhosphorusDirect reduction1-(2,3,4-Trifluorophenyl)ethane

Acid- and Base-Catalyzed Transformations

The behavior of this compound under acidic and basic conditions is dictated by the reactivity of the hydroxyl group and the adjacent benzylic proton.

Acid-Catalyzed Transformations: In the presence of a strong, non-nucleophilic acid, protonation of the hydroxyl group converts it into a good leaving group (H(_2)O). libretexts.orglibretexts.org This can lead to two primary outcomes:

Dehydration: Elimination of water can lead to the formation of 1-(2,3,4-trifluorophenyl)ethene. This E1 elimination would proceed via the aforementioned destabilized carbocation, and thus may require forcing conditions.

Rearrangement: Although less common for secondary benzylic alcohols without significant driving forces, Wagner-Meerwein type rearrangements could be a possibility under strongly acidic conditions, especially if a more stable carbocation can be formed. wikipedia.org However, the electronic nature of the trifluorophenyl ring makes significant rearrangement unlikely in this specific case.

Base-Catalyzed Transformations: Strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide. While this enhances the nucleophilicity of the oxygen, it does not typically lead to transformations at the carbinol center itself unless other electrophiles are present. One potential base-catalyzed process for a chiral sample of this compound is racemization . This can occur via a deprotonation-reprotonation mechanism of the benzylic proton if a sufficiently strong base is used, leading to epimerization. However, the acidity of this proton is not particularly high. Alternatively, racemization can be catalyzed by certain transition metal complexes in the presence of a base, proceeding through an oxidation-reduction cycle.

Influence of Trifluorophenyl Substitution on Reactivity

The reactivity of this compound is significantly shaped by the presence of the three fluorine atoms on the phenyl ring. These highly electronegative atoms exert strong electronic effects that modulate the properties of both the benzylic alcohol functional group and the aromatic ring itself.

Inductive Effects of Fluorine on Reaction Rates and Equilibria

The three fluorine atoms on the phenyl ring of this compound exert a powerful electron-withdrawing inductive effect (-I effect). This effect has profound consequences for the reactivity of the adjacent benzylic alcohol group, influencing reaction rates and equilibrium positions.

The primary impact of this inductive withdrawal is the polarization of the bonds within the molecule. Electron density is pulled from the phenyl ring, which in turn draws electron density from the benzylic carbon and the oxygen atom of the hydroxyl group. This electronic perturbation alters the acidity of the alcohol and the stability of potential intermediates formed during reactions.

Influence on Acidity:

The electron-withdrawing nature of the trifluorophenyl group increases the acidity of the hydroxyl proton compared to unsubstituted or less-fluorinated benzyl alcohols. The fluorine atoms help to stabilize the resulting alkoxide conjugate base by delocalizing the negative charge. Studies on fluorinated benzyl alcohols have shown that ortho-fluorination, in particular, leads to an increase in the hydrogen-bond (HB) acidity of the hydroxyl group. nih.gov This increased acidity makes the alcohol more susceptible to deprotonation by bases.

Influence on Reaction Rates:

The reactivity of the alcohol group in reactions such as oxidation or substitution is also heavily influenced. For reactions that proceed through a transition state with developing negative charge on the oxygen atom, the electron-withdrawing trifluorophenyl group will generally increase the reaction rate by stabilizing this charge. Conversely, for reactions involving the formation of a carbocation at the benzylic position (an S_N1-type mechanism), the trifluorophenyl group is strongly destabilizing. rsc.org The powerful inductive withdrawal of electrons would intensify the positive charge of the carbocation, making its formation energetically unfavorable. pressbooks.pub Therefore, reactions at the benzylic carbon are less likely to proceed via a dissociative mechanism and more likely to follow an associative (S_N2) pathway, if at all. nih.gov

For example, in the oxidation of benzyl alcohols, the presence of electron-withdrawing groups on the aromatic ring can be detrimental to the catalytic activity, suggesting that a transition state with some positive charge character might be involved, which is destabilized by the fluorine atoms. researchgate.net

Table 1: Predicted Relative Acidity of Substituted Benzyl Alcohols

Compound Substituent Effect Predicted pKa Trend
Benzyl alcohol None (Reference) Baseline
1-(4-Fluorophenyl)ethan-1-ol Weakly electron-withdrawing Lower pKa than benzyl alcohol
1-(2,4-Difluorophenyl)ethan-1-ol Moderately electron-withdrawing Lower pKa than 4-fluoro derivative
This compound Strongly electron-withdrawing Lowest pKa in the series

This table illustrates the expected trend in acidity based on the inductive effects of fluorine substitution. Actual pKa values require experimental determination.

Aromatic Reactivity of the Fluorinated Phenyl Ring

The electronic nature of the 2,3,4-trifluorophenyl group dictates its reactivity towards aromatic substitution reactions. The ring is heavily influenced by the strong inductive electron withdrawal of the three fluorine atoms, making it significantly different from benzene (B151609).

Electrophilic Aromatic Substitution (S_EAr):

The trifluorinated phenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution. youtube.com The high electronegativity of the fluorine atoms reduces the electron density of the π-system, making the ring a much poorer nucleophile compared to benzene. libretexts.orgbyjus.com Consequently, forcing conditions (e.g., strong electrophiles, high temperatures) would be required to achieve any substitution.

When substitution does occur, the directing effects of the substituents must be considered. Fluorine is an ortho-, para-director, but a strong deactivator. The 1-hydroxyethyl group is also an ortho-, para-director and an activator. However, the cumulative deactivating effect of three fluorine atoms is overwhelming. In a hypothetical electrophilic substitution, the incoming electrophile would likely be directed to the position least deactivated, which is typically meta to the strongest deactivating groups. Given the 2,3,4-substitution pattern, the C-5 position is the most likely site for electrophilic attack, as it is ortho/para to the activating -CH(OH)CH₃ group and avoids the positions most strongly influenced by the fluorines.

Nucleophilic Aromatic Substitution (S_NAr):

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the trifluorinated ring makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). nih.govlibretexts.org Polyfluoroarenes are known to react readily with nucleophiles, where a fluoride (B91410) ion acts as the leaving group. nih.gov The reaction proceeds through a resonance-stabilized negative intermediate (a Meisenheimer complex), and its formation is favored by the presence of strong electron-withdrawing groups. libretexts.org

The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing fluorine atoms. In this compound, the fluorine atoms at C-2 and C-4 are para and ortho, respectively, to each other, strongly activating these positions for attack. The fluorine at C-4 is para to the fluorine at C-1 (if we consider the substitution pattern relative to each other) and is a common site for substitution in similar polyfluoroarenes. nih.gov Therefore, a strong nucleophile would most likely attack the C-4 position, leading to the displacement of the fluoride ion at that position. The C-2 position is also a potential site for attack.

Table 2: Predicted Aromatic Substitution Reactivity for this compound

Reaction Type Reagent Example Relative Rate Predicted Major Product(s)
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ Very Slow (Deactivated) 1-(5-Nitro-2,3,4-trifluorophenyl)ethan-1-ol
Nucleophilic Aromatic Substitution NaOCH₃ in CH₃OH Fast (Activated) 1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-ol

This table provides a predictive summary of the aromatic reactivity based on established principles of electronic effects in substituted benzene rings.

Advanced Applications and Potential Utilities Non Biological/non Clinical

As a Chiral Building Block in Multistep Organic Synthesis

Chiral building blocks are fundamental to modern asymmetric synthesis, providing the foundational stereochemistry for complex target molecules. nih.gov 1-(2,3,4-Trifluorophenyl)ethan-1-ol (B6147379) serves as a valuable synthon, offering both a reactive hydroxyl group and a trifluorinated phenyl moiety that can be used to construct sophisticated molecular architectures.

Precursor for Chiral Ligands and Catalysts

The development of chiral ligands is central to the field of asymmetric catalysis, where they are used to control the stereochemical outcome of chemical reactions. Chiral phosphine (B1218219) ligands, in particular, are widely employed due to their strong coordination to transition metals. nih.gov

Enantiomerically pure this compound can serve as a precursor for such ligands. The hydroxyl group can be readily converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a phosphide anion (e.g., from diphenylphosphine) to yield a P-chiral phosphine ligand. The trifluorinated phenyl group in such a ligand would exert a significant electronic influence on the metal center it coordinates. The strong electron-withdrawing nature of the three fluorine atoms can modulate the catalytic activity and selectivity of the metal complex, a common strategy in catalyst design. The synthesis of multidentate ligands containing phosphorus and other donor atoms has been demonstrated from various chiral precursors. rsc.org

Table 1: Potential Chiral Ligand Synthesis from this compound

Step Reaction Reagent Example Product Type
1 Activation of Hydroxyl Group p-Toluenesulfonyl chloride Chiral Tosylate

Intermediate in the Synthesis of Fluorinated Specialty Chemicals

Fluorinated organic compounds are integral to the development of advanced materials, agrochemicals, and pharmaceuticals, with a significant percentage of products in development containing fluorine. solvay.com The synthesis of these complex molecules often relies on the "building block" approach, where smaller, pre-fluorinated molecules are incorporated into a larger structure. rsc.orgnih.gov

This compound is a prime example of such a building block. Its structure can be integrated into larger molecules to introduce both a specific stereocenter and a trifluorophenyl group. This moiety is known to enhance properties like metabolic stability and binding affinity in bioactive molecules. nbinno.com Synthetic strategies using aryne intermediates have also expanded the toolkit for creating complex fluorinated aromatics. researchgate.net The use of this alcohol as an intermediate allows for the precise and reliable introduction of its key structural features into high-value specialty chemicals.

Role in Materials Science and Supramolecular Chemistry

The unique intermolecular interactions enabled by fluorine atoms—such as dipole-dipole interactions, hydrogen bonding, and sometimes halogen bonding—make fluorinated compounds attractive for the design of novel materials with tailored properties.

Incorporation into Chiral Flexible Crystalline Materials

Organic crystalline materials (OCMs) are at the forefront of research into next-generation flexible electronics due to their inherent flexibility, low cost, and tunable electronic properties. rsc.org While direct applications of this compound in this area are not yet established, its molecular features suggest theoretical potential.

Chiral, fluorinated molecules can act as dopants or core components in liquid crystals or chiral polymers. The trifluorophenyl group can promote specific crystal packing arrangements through non-covalent interactions, potentially leading to materials with unique helical superstructures or ferroelectric properties. The presence of residual, unbound fluorinated alcohols has been identified in various commercial polymers and surfactants, indicating their compatibility with polymeric materials. nih.gov Theoretically, the controlled incorporation of a chiral entity like this compound could be a strategy to induce chirality in flexible materials, influencing their optical and electronic responses.

Design of Chiral Recognition Systems (Theoretical Considerations)

Chiral recognition—the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule—is a fundamental process in chemistry and biology. researchgate.netnih.gov The study of diastereomeric complexes formed between chiral molecules in the gas phase provides insight into the specific non-covalent interactions that govern this phenomenon.

A study on the diastereomeric adducts of (S)-1-(4-fluorophenyl)ethanol and the enantiomers of 2-butanol revealed that the homochiral complex was more stable than the heterochiral one by more than 0.60 kcal/mol. nih.gov This stability difference, which is the basis for chiral recognition, arises from subtle differences in the interactions between the alkyl groups of the 2-butanol and the aromatic ring.

Theoretical Considerations for this compound: By analogy, this compound is expected to form similar complexes governed by hydrogen bonding at the hydroxyl group. However, the substitution pattern of the fluorine atoms would theoretically modulate the interaction.

Modified Electrostatics: The three fluorine atoms create a stronger and more complex dipole moment across the aromatic ring compared to a single fluorine atom. This would alter the electrostatic potential of the phenyl ring, influencing its interaction with approaching molecules.

Quadrupole Moment: The trifluorinated ring possesses a different quadrupole moment, which would affect π-π stacking and CH-π interactions critical for orienting the binding partner.

Hydrogen Bond Acidity: The electron-withdrawing effect of the fluorine atoms increases the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds in a chiral recognition event.

These theoretical differences suggest that the 2,3,4-trifluoro substitution pattern could enhance the energetic distinction between homochiral and heterochiral complexes, making it a potentially superior selector for certain chiral molecules compared to its monofluorinated analog.

Table 2: Comparison of Intermolecular Forces in Chiral Recognition

Interacting Moiety 1-(4-fluorophenyl)ethanol This compound (Theoretical)
Aromatic Ring Moderate dipole, specific quadrupole moment Strong, asymmetric dipole, altered quadrupole moment
Hydroxyl Group Standard hydrogen bond donor/acceptor Stronger hydrogen bond donor (higher acidity)

Novel Reaction Media and Promoters (Analogy to other fluorinated alcohols)

Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have gained prominence as unique solvents and promoters in organic synthesis. researchgate.net Their distinct properties arise from a combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. researchgate.net

These solvents can promote a wide range of reactions—including nucleophilic substitutions, cycloadditions, and electrophilic reactions—often without the need for an external catalyst. researchgate.net The driving force is typically the ability of the fluorinated alcohol to stabilize cationic intermediates and activate substrates through strong hydrogen bonding.

By analogy, this compound possesses the key structural features of a fluorinated alcohol and could be expected to exhibit similar properties.

Hydrogen Bonding: The electron-deficient trifluorophenyl ring enhances the acidity of the alcohol proton, making it a strong hydrogen-bond donor.

Low Nucleophilicity: The steric bulk of the phenyl group and the electronic deactivation by the fluorine atoms would likely render the oxygen atom poorly nucleophilic, preventing it from participating as a reactant.

Therefore, this compound could potentially serve as a reaction medium or promoter for challenging organic transformations, offering an alternative to more common fluorinated alcohols, with the possibility of its chirality influencing stereoselective processes.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 1-(2,3,4-Trifluorophenyl)ethan-1-ol (B6147379). A primary goal is to minimize waste and the use of hazardous reagents. One promising avenue is the use of organocatalysts, such as 2,2,2-trifluoroacetophenone (B138007), for environmentally friendly epoxidation of alkenes using hydrogen peroxide as a green oxidant. acs.org This approach avoids the use of heavy metal catalysts and harsh reaction conditions.

Another green strategy involves one-pot syntheses, which reduce the number of purification steps and solvent usage. For instance, novel furan-2(3H)-one derivatives have been synthesized efficiently using microwave irradiation, a technique known for its energy efficiency and reduced reaction times. rsc.org The application of such methods to the synthesis of fluorinated alcohols could significantly reduce the environmental footprint of their production.

The table below summarizes key green chemistry approaches and their potential advantages for the synthesis of fluorinated compounds.

Green Chemistry ApproachKey FeaturesPotential Advantages for Synthesis
Organocatalysis Metal-free catalysts, mild reaction conditions. acs.orgReduced toxicity, avoidance of heavy metal contamination. acs.org
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. rsc.orgIncreased reaction rates, improved yields, energy efficiency. rsc.org
One-Pot Reactions Multiple reaction steps in a single vessel. rsc.orgReduced solvent waste, fewer purification steps, improved atom economy. rsc.org
Biocatalysis Use of enzymes or whole cells. nih.govresearchgate.netHigh selectivity, mild conditions, biodegradable catalysts. researchgate.net

Exploration of Bio-Inspired Catalysis for Enantiopure Production

The production of enantiomerically pure alcohols is of paramount importance, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Bio-inspired catalysis, utilizing enzymes or whole-cell systems, offers a powerful tool for achieving high enantioselectivity. nih.govresearchgate.net

For example, the asymmetric reduction of prochiral ketones to chiral alcohols is a well-established biocatalytic transformation. researchgate.netresearchgate.net Recombinant E. coli whole cells expressing carbonyl reductases have been successfully used for the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with excellent enantiomeric excess (>99.9%). nih.gov Similar strategies could be adapted for the enantioselective synthesis of this compound from its corresponding ketone, 2,3,4-trifluoroacetophenone. The use of whole-cell biocatalysts in aqueous media further enhances the green credentials of this approach. nih.gov

The table below highlights different biocatalytic systems and their effectiveness in producing chiral alcohols.

Biocatalytic SystemSubstrateProductEnantiomeric Excess (ee)Reference
Recombinant E. coli cells3'-(Trifluoromethyl)acetophenone(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9% nih.gov
Lactobacillus kefiri P2Various prochiral ketonesSecondary chiral alcoholsUp to 99% researchgate.net
Rhodotorula mucilaginosa YS62Acetophenone(S)-1-Phenylethanol99.9% researchgate.net

Integration into Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology for the production of chemicals, offering significant advantages in terms of safety, scalability, and process control. beilstein-journals.orgresearchgate.netdurham.ac.uk The synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry. beilstein-journals.orgdurham.ac.uk

The use of flow microreactors allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity. beilstein-journals.org For instance, the fluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST) can be performed more safely and efficiently in a flow system. researchgate.netdurham.ac.uk Furthermore, in-line purification techniques can be integrated into flow processes to yield clean products without the need for traditional work-up procedures. durham.ac.uk The scalability of flow chemistry makes it an attractive option for the industrial production of this compound. researchgate.net

Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproduct formation.

In the context of synthesizing this compound, which can be prepared via a Grignard reaction, in-situ studies can be particularly informative. nih.govrsc.org For example, monitoring the formation of the Grignard reagent from 1-bromo-2,3,4-trifluorobenzene (B61163) and its subsequent reaction with an acetaldehyde (B116499) equivalent could help to optimize reaction conditions and minimize the formation of undesired byproducts. Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR spectroscopy are powerful tools for these mechanistic investigations.

Machine Learning and AI in Predictive Synthesis and Reactivity

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.netucla.eduhilarispublisher.com For the synthesis of this compound, ML models could be trained on existing reaction data to predict yields, enantioselectivity, and the ideal combination of reactants, catalysts, and solvents. researchgate.netucla.edu

Q & A

Q. What are the optimal synthetic routes for 1-(2,3,4-Trifluorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves reducing 1-(2,3,4-trifluorophenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF). Temperature control (0–25°C) is critical to minimize side reactions. For instance, LiAlH₄ in THF at 0°C achieves ~85% yield, while NaBH₄ in ethanol at room temperature yields ~75% but with fewer safety concerns . Catalytic hydrogenation (Pd/C, H₂) is an industrial alternative but requires pressurized systems. Purification via column chromatography or recrystallization ensures >95% purity.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • ¹H NMR : The hydroxyl proton appears as a broad singlet (~1–5 ppm), while the benzylic -CH(OH)- group shows splitting due to coupling with adjacent fluorine atoms. The aromatic protons exhibit complex splitting patterns from fluorine substituents .
  • ¹⁹F NMR : Distinct signals for each fluorine atom (ortho, meta, para) confirm substitution patterns.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 176.14 (calculated) and fragments corresponding to loss of -OH or fluorophenyl groups validate the structure .

Q. What factors influence the stability of this compound under storage and experimental conditions?

The compound is sensitive to oxidation and light. Storage in amber vials under inert gas (N₂/Ar) at 4°C prevents degradation. Acidic or basic conditions promote dehydration to the corresponding alkene or ketone. Stability studies show a shelf life of 6–12 months when stored properly .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral this compound, and what catalysts are most effective?

Asymmetric reduction of the ketone precursor using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type catalysts achieves enantiomeric excess (ee) >90%. For example, (R)-BINAP-RuCl₂ in isopropanol reduces the ketone to the (R)-enantiomer with 92% ee . Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) further enriches enantiopurity (>99% ee) .

Q. What role do fluorine substituents play in modulating the compound’s reactivity and pharmacological interactions?

The electron-withdrawing trifluorophenyl group enhances metabolic stability and influences hydrogen-bonding interactions. Fluorine’s inductive effect lowers the pKa of the hydroxyl group (~12.5 vs. ~15 for non-fluorinated analogs), increasing acidity and altering solubility. Computational docking studies suggest fluorine atoms improve binding affinity to cytochrome P450 enzymes by 30–40% compared to non-fluorinated analogs .

Q. How can computational methods (DFT, MD) predict the compound’s behavior in catalytic systems or biological targets?

  • Density Functional Theory (DFT) : Calculates transition states for reduction reactions, identifying energy barriers (~25 kcal/mol for LiAlH₄-mediated reduction).
  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers or proteins, revealing preferential binding to hydrophobic pockets due to fluorinated aromatic rings .
  • QSPR Models : Correlate fluorine substitution patterns with logP values (experimental logP = 2.1) to predict bioavailability .

Q. How do contradictory data on the compound’s toxicity arise, and what assays resolve these discrepancies?

Variability in cytotoxicity (IC₅₀ = 50–200 µM across cell lines) may stem from differences in metabolic activity or assay conditions (e.g., serum concentration). Harmonized protocols using HepG2 cells (24-h exposure, 10% FBS) and Ames tests (TA98 strain) clarify mutagenic potential. Conflicting oxidative stress data are resolved via ROS-specific probes (e.g., DCFH-DA) and glutathione depletion assays .

Methodological Guidance

Q. What strategies optimize the compound’s use as a building block in fluorinated drug candidates?

  • Protection/Deprotection : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during cross-coupling reactions to prevent undesired side reactions.
  • Functionalization : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the para position (yield: 60–80%) .
  • Biological Evaluation : Screen derivatives against kinase targets (e.g., EGFR) using fluorescence polarization assays to quantify inhibition (Ki < 1 µM for lead compounds) .

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

The compound’s low melting point (≈45°C) and flexibility complicate crystallization. Slow evaporation from hexane/ethyl acetate (1:3) at -20°C yields monoclinic crystals (space group P2₁/c). SHELX software refines structures with R-factor < 0.05 .

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